
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of an epoxide intermediate, which undergoes ring-opening reactions to form the desired morpholine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and biocatalysis are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
- (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester
- (2R,3S)-ethyl-3-phenylglycidate
Uniqueness
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2R,3S)-2-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
SAPOPPYMFUJEBS-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@H](NCCO1)C(=O)OC |
SMILES canonique |
CC1C(NCCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
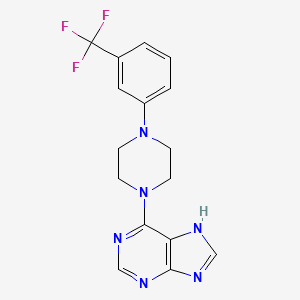

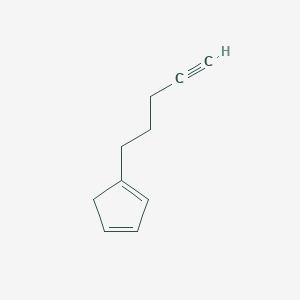
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


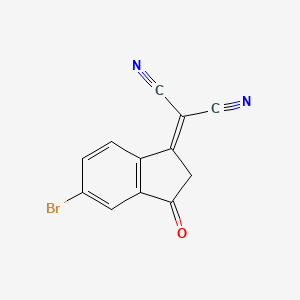
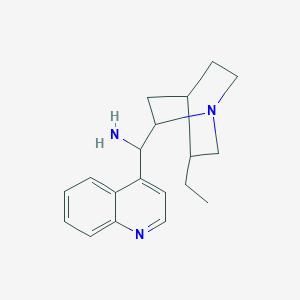
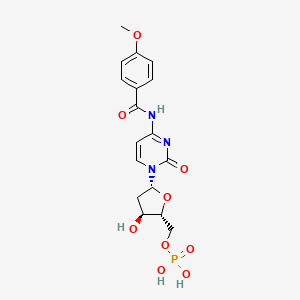
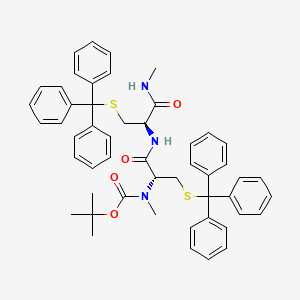

![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
